molecular formula C9H9N3 B2540033 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 65242-18-4

2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2540033
CAS RN: 65242-18-4
M. Wt: 159.192
InChI Key: CTDPUYLXSONORI-UHFFFAOYSA-N
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Description

“2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The synthesized CAPD derivatives were employed as novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium .


Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile” is 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 .

Scientific Research Applications

Hypoglycemic Activity

Cyclopenta[b]pyridine derivatives, including “2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile”, have been found to exhibit hypoglycemic activity . This means they can potentially be used in the treatment of diabetes by lowering blood sugar levels.

Fluorescent Probes

The derivatives of cyclopenta[b]pyridine can serve as fluorescent probes . Fluorescent probes are used in various fields of biological and chemical research to label or detect molecules, ions, or cellular structures.

Protein Kinase FGFR1 Inhibitors

These compounds have been found to inhibit protein kinase FGFR1 . FGFR1 is a receptor tyrosine kinase involved in the regulation of cell proliferation and differentiation, and its inhibitors are being researched for their potential use in cancer therapy.

Multicomponent Synthesis

A novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied . This type of synthesis based on the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents represents a profound structural transformation .

Key Intermediate in Cefpirome Synthesis

6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic. This highlights the importance of this compound in pharmaceutical synthesis.

properties

IUPAC Name

2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-4-6-2-1-3-8(6)12-9(7)11/h4H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDPUYLXSONORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

CAS RN

65242-18-4
Record name 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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